2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol
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Overview
Description
“2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol” is a chemical compound that is part of a larger class of compounds known as 1,2,4-triazole derivatives . These derivatives have been studied for their potential applications in medicinal chemistry, particularly as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, typically involves reactions with various ester ethoxycarbonylhydrazones and primary amines .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds is confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are typically evaluated against various cell lines to determine their cytotoxic activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using various tools. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can all be predicted .Scientific Research Applications
Herbicidal and Antifungal Activities
2-(1H-1,2,4-triazol-1-yl)ethanols, including 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol, show significant interest in agricultural and medicinal chemistry. They have notable herbicidal and antifungal activities. A method to access these substituted triazoles involves the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds, resulting in a diverse range of 2-(1H-1,2,4-triazol-1-yl)ethanols (Lassalas et al., 2017).
Synthesis of Novel Compounds
Through a series of chemical reactions, novel compounds like 4-(1H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one have been synthesized. The initial triazole is modified through reactions such as S-alkylation and cyclization–condensation, leading to new compounds with potential applications in various scientific domains (Holota et al., 2018).
Application in Metal Complexes
1,2,4-Triazole derivatives, including those related to this compound, are used as starting materials in the synthesis of heterocycles. These compounds, particularly when part of metal complexes, show potential applications in molecular-based memory devices, displays, and optical switches due to their specific magnetic properties (Şahin et al., 2008).
Growth Regulatory Activity in Agriculture
Compounds derived from 1H-[1,2,4]triazoles, like 3-(3,5-dimethyl-isoxazol-4-ylsulfanyl)-1H-[1,2,4]triazole, have been investigated for plant growth regulatory activities. These compounds can be significant in searching for new growth stimulators in agricultural science (Eliazyan et al., 2011).
Anticancer Properties
Some derivatives of this compound have been evaluated for their anticancer activity against various cancer cell lines. These studies help in understanding the potential of these compounds in the treatment of cancers like melanoma and breast cancer (Ostapiuk et al., 2015).
Solubility and Chemical Interactions
Studies on the solubility of 1H-1,2,4-triazole in various solvents, including ethanol, provide valuable information about the chemical interactions and properties of these compounds. This knowledge is crucial in pharmaceutical and chemical industries for the development and processing of these compounds (Wang et al., 2007).
Mechanism of Action
Safety and Hazards
The safety of “2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol” and similar compounds is typically evaluated on various cell lines. For instance, the safety of these compounds was evaluated on MRC-5, a normal cell line, and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c8-1-2-9-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDDEVGIAWLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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